molecular formula C23H17BrN2O B11552923 2-(4-bromonaphthalen-1-yl)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide

2-(4-bromonaphthalen-1-yl)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide

Cat. No.: B11552923
M. Wt: 417.3 g/mol
InChI Key: ANQNRDYZBHNRSS-MFKUBSTISA-N
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Description

2-(4-BROMONAPHTHALEN-1-YL)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE: is a complex organic compound that features a brominated naphthalene moiety and an acetohydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMONAPHTHALEN-1-YL)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for bromination, condensation, and purification steps.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.

  • Reduction: : Reduction reactions can target the carbonyl group in the acetohydrazide, converting it to an alcohol.

  • Substitution: : The bromine atom in the naphthalene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, the compound and its derivatives could be investigated for their potential as therapeutic agents. The presence of the hydrazide moiety is particularly interesting for drug design.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of 2-(4-BROMONAPHTHALEN-1-YL)-N’-[(E)-(NAPHTHALEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The hydrazide group can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Properties

Molecular Formula

C23H17BrN2O

Molecular Weight

417.3 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)-N-[(E)-naphthalen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C23H17BrN2O/c24-22-12-11-19(20-7-3-4-8-21(20)22)14-23(27)26-25-15-16-9-10-17-5-1-2-6-18(17)13-16/h1-13,15H,14H2,(H,26,27)/b25-15+

InChI Key

ANQNRDYZBHNRSS-MFKUBSTISA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)CC3=CC=C(C4=CC=CC=C34)Br

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)CC3=CC=C(C4=CC=CC=C34)Br

Origin of Product

United States

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